1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone moiety attached to a chloromethyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminoacetophenone and chloromethyl methyl ether.
Chloromethylation: The 4-aminoacetophenone undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Bromination: The chloromethylated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The bromopropanone moiety may also participate in electrophilic reactions, further contributing to its biological activity.
Comparison with Similar Compounds
- 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(4-Amino-2-(chloromethyl)phenyl)-3-iodopropan-1-one
Uniqueness: 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which can lead to distinct reactivity patterns and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-2-(chloromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-4-3-10(14)9-2-1-8(13)5-7(9)6-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
TUJDNZLUKFRBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CCl)C(=O)CCBr |
Origin of Product |
United States |
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